L-Tryptophan-13C11,15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

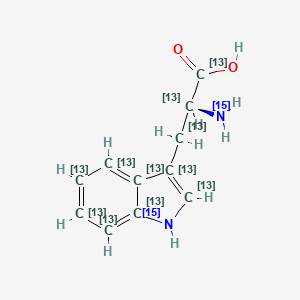

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-ODOYFPBQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13C](=[13CH][15NH]2)[13CH2][13C@@H]([13C](=O)O)[15NH2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to L-Tryptophan-¹³C₁₁,¹⁵N₂ for Researchers, Scientists, and Drug Development Professionals

An Overview of Isotopically Labeled Tryptophan in Advanced Research

L-Tryptophan-¹³C₁₁,¹⁵N₂ is a stable isotope-labeled analog of the essential amino-acid L-tryptophan. In this molecule, all eleven carbon atoms are substituted with the heavy isotope carbon-13 (¹³C), and both nitrogen atoms are replaced with the heavy isotope nitrogen-15 (B135050) (¹⁵N). This comprehensive labeling strategy renders the molecule an invaluable tool for a range of sophisticated analytical techniques, primarily in the fields of proteomics, metabolomics, and structural biology. Its increased mass, due to the heavy isotopes, allows for its clear differentiation from its naturally occurring ("light") counterpart in mass spectrometry and enhances signals in nuclear magnetic resonance (NMR) spectroscopy.

This guide provides a detailed overview of the properties, applications, and experimental protocols associated with L-Tryptophan-¹³C₁₁,¹⁵N₂, designed to be a comprehensive resource for researchers and professionals in the life sciences.

Physicochemical Properties

A summary of the key quantitative data for L-Tryptophan-¹³C₁₁,¹⁵N₂ is presented in the table below, offering a direct comparison of its properties with unlabeled L-Tryptophan.

| Property | L-Tryptophan (Unlabeled) | L-Tryptophan-¹³C₁₁,¹⁵N₂ | Reference |

| Molecular Formula | C₁₁H₁₂N₂O₂ | ¹³C₁₁H₁₂¹⁵N₂O₂ | [1] |

| Molecular Weight | ~204.23 g/mol | ~217.13 g/mol | [1] |

| Mass Shift | N/A | +13 Da | |

| CAS Number | 73-22-3 | 202406-50-6 | [1] |

| Isotopic Purity | N/A | ≥99 atom % | |

| Chemical Purity | ≥98% (CP) | ≥98% (CP) | |

| Appearance | White to off-white solid | White to off-white solid | [1] |

| Storage Temperature | Room Temperature | -20°C | [1] |

Core Applications in Research

The unique isotopic signature of L-Tryptophan-¹³C₁₁,¹⁵N₂ underpins its utility in several advanced research applications.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful mass spectrometry-based technique for the accurate quantification of proteins between different cell populations.[2] Cells are metabolically labeled by growing them in media where a standard amino acid is replaced by its heavy isotopic counterpart. L-Tryptophan-¹³C₁₁,¹⁵N₂ can be used in SILAC experiments, particularly when studying proteins where tryptophan is a key residue or when multiplexing with other labeled amino acids. The mass difference between the "light" and "heavy" tryptophan-containing peptides allows for their direct comparison and relative quantification in a single mass spectrometry run, minimizing experimental variability.[3]

Structural Biology: Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the incorporation of ¹³C and ¹⁵N isotopes is crucial for determining the three-dimensional structure of proteins and other biomolecules.[4] These isotopes provide additional nuclear spins that can be used to establish through-bond correlations, which are essential for assigning the resonances of the protein backbone and side chains.[5] The complete labeling of tryptophan with ¹³C and ¹⁵N significantly enhances the sensitivity and resolution of NMR experiments, facilitating the detailed structural analysis of tryptophan-containing proteins.

Metabolic Pathway Analysis

As an essential amino acid, L-tryptophan is a precursor to a variety of important biomolecules, including the neurotransmitter serotonin, the hormone melatonin, and the vitamin niacin.[6][7] By introducing L-Tryptophan-¹³C₁₁,¹⁵N₂ into a biological system, researchers can trace the metabolic fate of tryptophan through its various pathways. The heavy isotope label acts as a tracer, allowing for the identification and quantification of downstream metabolites using mass spectrometry. This provides valuable insights into the regulation and dysregulation of these critical metabolic routes in health and disease.

Experimental Protocols

Detailed Protocol for SILAC-based Quantitative Proteomics

This protocol outlines the key steps for a SILAC experiment using L-Tryptophan-¹³C₁₁,¹⁵N₂.

3.1.1. Cell Culture and Metabolic Labeling:

-

Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI-1640) that is deficient in L-tryptophan. Supplement one batch of medium with "light" L-tryptophan and another with "heavy" L-Tryptophan-¹³C₁₁,¹⁵N₂ to the desired final concentration (typically the same as in standard media).

-

Cell Adaptation: Culture two separate populations of the cells of interest, one in the "light" medium and the other in the "heavy" medium.

-

Incorporation Check: To ensure complete incorporation of the labeled amino acid, cells should be cultured for at least five to six cell divisions.[8] A small aliquot of cells from the "heavy" culture can be harvested, proteins extracted and digested, and analyzed by mass spectrometry to confirm >97% incorporation.[8]

-

Experimental Treatment: Once complete labeling is achieved, apply the experimental condition (e.g., drug treatment) to one cell population while the other serves as a control.

3.1.2. Sample Preparation for Mass Spectrometry:

-

Cell Lysis: Harvest and wash the "light" and "heavy" cell populations separately. Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.

-

Protein Extraction: Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Digestion:

-

Reduce the disulfide bonds in the protein lysate with dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 30 minutes at 56°C.

-

Alkylate the cysteine residues with iodoacetamide (B48618) at a final concentration of 55 mM for 20 minutes at room temperature in the dark.

-

Digest the proteins into peptides overnight at 37°C using a protease such as trypsin (typically at a 1:50 enzyme-to-protein ratio).

-

-

Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with mass spectrometry analysis.

3.1.3. Mass Spectrometry and Data Analysis:

-

LC-MS/MS Analysis: Analyze the cleaned peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance of the "light" and "heavy" peptide pairs. The software will calculate the ratio of the peak intensities for each peptide pair, which corresponds to the relative abundance of the protein in the two cell populations.

Detailed Protocol for NMR-based Protein Structure Determination

This protocol provides a general workflow for using L-Tryptophan-¹³C₁₁,¹⁵N₂ for protein structure determination by NMR.

3.2.1. Protein Expression and Purification:

-

Expression System: Use a bacterial expression system (e.g., E. coli) that allows for efficient protein production in a minimal medium.

-

Minimal Medium Preparation: Prepare M9 minimal medium where the sole carbon source is ¹³C-glucose and the sole nitrogen source is ¹⁵NH₄Cl. For specific labeling of tryptophan, auxotrophic strains of E. coli can be used, with the medium supplemented with L-Tryptophan-¹³C₁₁,¹⁵N₂ and all other unlabeled amino acids.

-

Protein Expression: Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Purification: Purify the labeled protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

3.2.2. NMR Sample Preparation:

-

Buffer Exchange: Exchange the purified protein into a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer) with a defined pH and salt concentration. The buffer should contain 5-10% D₂O for the lock signal.

-

Concentration: Concentrate the protein to a final concentration of 0.1-1 mM.[8]

3.2.3. NMR Data Acquisition and Analysis:

-

NMR Experiments: Acquire a series of multidimensional NMR experiments to assign the chemical shifts of the protein's atoms. This typically includes:

-

¹H-¹⁵N HSQC: To observe the backbone amide protons and nitrogens.

-

Triple-resonance experiments (e.g., HNCA, HNCACB, CBCA(CO)NH, HNCO): To link the backbone resonances sequentially.

-

Side-chain assignment experiments (e.g., H(CCO)NH, (H)CCH-TOCSY): To assign the resonances of the amino acid side chains.

-

NOESY experiments (e.g., ¹⁵N-edited NOESY-HSQC, ¹³C-edited NOESY-HSQC): To obtain distance restraints between protons that are close in space.

-

-

Data Processing and Analysis: Process the NMR data using appropriate software (e.g., NMRPipe, SPARKY).

-

Structure Calculation: Use the assigned chemical shifts and NOE-derived distance restraints to calculate the three-dimensional structure of the protein using software such as CYANA or XPLOR-NIH.

-

Structure Validation: Validate the quality of the calculated structure using programs like PROCHECK-NMR.

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: Major metabolic pathways of L-Tryptophan.

Experimental Workflows

Caption: A generalized workflow for a SILAC experiment.

Caption: Workflow for protein structure determination using NMR.

References

- 1. L-Tryptophan-13C11-15N2 | LGC Standards [lgcstandards.com]

- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 3. chempep.com [chempep.com]

- 4. protein-nmr.org.uk [protein-nmr.org.uk]

- 5. protein-nmr.org.uk [protein-nmr.org.uk]

- 6. Tryptophan - Wikipedia [en.wikipedia.org]

- 7. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: L-Tryptophan-¹³C₁₁,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data, experimental context, and workflow visualization for the stable isotope-labeled amino acid, L-Tryptophan-¹³C₁₁,¹⁵N₂. This isotopologue is a powerful tool in metabolic research, quantitative proteomics, and structural biology, offering precise tracing and quantification capabilities.

Core Physicochemical Data

L-Tryptophan-¹³C₁₁,¹⁵N₂ is an isotopic analog of L-Tryptophan where all eleven carbon atoms are replaced with the heavy isotope ¹³C, and both nitrogen atoms are replaced with the heavy isotope ¹⁵N. This labeling results in a distinct mass shift, making it an ideal internal standard and tracer in mass spectrometry and NMR-based studies.

| Property | Value | Source |

| Chemical Formula | ¹³C₁₁H₁₂¹⁵N₂O₂ | [1] |

| Molecular Weight | 217.13 g/mol | [1][2][3][4][5] |

| Exact Mass | 217.12085061 Da | [3] |

| CAS Number | 202406-50-6 | [1][2][4][5] |

| Isotopic Purity | ≥99 atom % ¹³C; ≥98-99% atom % ¹⁵N | [1][4] |

| Chemical Purity | >95-98% | [4][5] |

| Appearance | Solid / White powder | [1][6] |

Key Applications and Methodologies

L-Tryptophan-¹³C₁₁,¹⁵N₂ is primarily utilized in analytical techniques that can differentiate molecules based on mass. Its applications are pivotal in enhancing the accuracy and resolution of experimental data.[2]

1. Quantitative Proteomics via Mass Spectrometry:

In proteomics, this labeled compound serves as a stable isotope-labeled (SIL) internal standard for the precise quantification of unlabeled L-Tryptophan and tryptophan-containing peptides in complex biological samples.[2] The known concentration of the "heavy" standard allows for accurate determination of the "light" analyte's abundance, overcoming variations in sample preparation and instrument response.

2. Bio-NMR Spectroscopy:

The incorporation of ¹³C and ¹⁵N isotopes provides significant advantages in Nuclear Magnetic Resonance (NMR) spectroscopy.[2] These isotopes possess nuclear spin, and their enrichment enhances signal detection and resolution. This allows researchers to study the structure, dynamics, and interactions of proteins and other macromolecules with greater clarity.[2][4] By incorporating L-Tryptophan-¹³C₁₁,¹⁵N₂ into proteins, specific atomic positions can be precisely identified, offering deeper insights into protein function.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a stable isotope tracer study using L-Tryptophan-¹³C₁₁,¹⁵N₂ to investigate its metabolic fate in a biological system.

This diagram outlines the logical progression from introducing the labeled compound into a biological system to the final analysis of metabolic pathways. Each stage, from preparation to data interpretation, is crucial for obtaining reliable and insightful results in metabolic research.

References

- 1. L-Tryptophan-13C11,15N2 ≥99 atom %, ≥98% (CP) | 202406-50-6 [sigmaaldrich.com]

- 2. Buy this compound | 202406-50-6 [smolecule.com]

- 3. This compound | C11H12N2O2 | CID 16217284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Tryptophan (¹³Cââ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-2475-H-0.1 [isotope.com]

- 5. L-Tryptophan-13C11-15N2 | LGC Standards [lgcstandards.com]

- 6. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to L-Tryptophan-¹³C₁₁,¹⁵N₂: Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the applications and methodologies surrounding the use of L-Tryptophan-¹³C₁₁,¹⁵N₂. This stable isotope-labeled compound serves as a powerful tool in quantitative proteomics, metabolic research, and drug development, offering enhanced precision and accuracy in analytical measurements.

Commercial Availability

L-Tryptophan-¹³C₁₁,¹⁵N₂ is available from several commercial suppliers, ensuring its accessibility for research purposes. Key suppliers include:

| Supplier | Website | Notes |

| Sigma-Aldrich | --INVALID-LINK-- | Available through various distributors like Fisher Scientific. |

| Cambridge Isotope Laboratories, Inc. | --INVALID-LINK-- | A primary manufacturer of stable isotope-labeled compounds. |

| Smolecule | --INVALID-LINK-- | Offers a range of research chemicals and stable isotope-labeled compounds. |

| MedChemExpress | --INVALID-LINK-- | Provides a variety of biologically active molecules and labeled compounds. |

| Eurisotop | --INVALID-LINK-- | A subsidiary of Cambridge Isotope Laboratories. |

| LGC Standards | --INVALID-LINK-- | A supplier of reference materials and proficiency testing schemes. |

Core Applications

The unique isotopic signature of L-Tryptophan-¹³C₁₁,¹⁵N₂ makes it an invaluable tool in several advanced research applications.[1] Its primary functions are as a tracer and an internal standard for quantitative analysis.[2]

Quantitative Proteomics

In quantitative proteomics, L-Tryptophan-¹³C₁₁,¹⁵N₂ is utilized as an internal standard to accurately determine the abundance of proteins in complex biological samples.[1] By spiking a known amount of the labeled tryptophan into a sample, researchers can correct for variations in sample preparation and mass spectrometry analysis, leading to more precise and reliable protein quantification.[1] This is particularly crucial in biomarker discovery and validation, where subtle changes in protein expression can have significant biological implications.

Metabolic Studies and Flux Analysis

This labeled compound is instrumental in elucidating the metabolic pathways of tryptophan.[1] As a precursor to essential biomolecules like serotonin (B10506) and melatonin, understanding tryptophan metabolism is vital in neuroscience and drug development.[2] By tracing the incorporation of the ¹³C and ¹⁵N isotopes into downstream metabolites, researchers can map and quantify the flux through different metabolic routes, such as the serotonin and kynurenine (B1673888) pathways.[3][4]

Biomolecular NMR Spectroscopy

The presence of ¹³C and ¹⁵N isotopes enhances the sensitivity and resolution of Nuclear Magnetic Resonance (NMR) studies.[1] Incorporating L-Tryptophan-¹³C₁₁,¹⁵N₂ into proteins allows for detailed structural and dynamic analysis of these macromolecules, providing insights into their function and interactions.[1]

Experimental Methodologies

The following sections provide detailed, illustrative protocols for the key applications of L-Tryptophan-¹³C₁₁,¹⁵N₂. These are intended as a guide and may require optimization for specific experimental conditions.

Quantitative Proteomics using LC-MS/MS

This protocol outlines a general workflow for the relative or absolute quantification of a target protein in a biological sample using L-Tryptophan-¹³C₁₁,¹⁵N₂ as an internal standard.

1. Internal Standard Preparation:

-

Prepare a stock solution of L-Tryptophan-¹³C₁₁,¹⁵N₂ in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

-

The exact concentration will depend on the expected concentration of the analyte in the samples.

2. Sample Preparation:

-

Protein Extraction: Lyse cells or tissues using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Internal Standard Spiking: Add a known amount of the L-Tryptophan-¹³C₁₁,¹⁵N₂ internal standard to each protein sample.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using a protease such as trypsin.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the peptides using a reverse-phase liquid chromatography system.

-

Column: C18 analytical column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 40% Mobile Phase B over a defined period (e.g., 60 minutes).

-

-

Mass Spectrometry: Analyze the eluted peptides using a tandem mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor specific precursor-to-fragment ion transitions for the native tryptophan-containing peptide and its ¹³C₁₁,¹⁵N₂-labeled counterpart.

-

4. Data Analysis:

-

Integrate the peak areas for the native and labeled peptide transitions.

-

Calculate the peak area ratio of the native peptide to the labeled internal standard.

-

Generate a calibration curve using known concentrations of the native peptide and a fixed concentration of the internal standard.

-

Determine the concentration of the native peptide in the unknown samples by interpolating their peak area ratios on the calibration curve.

Illustrative Quantitative Data:

| Sample ID | Native Peptide Peak Area | Labeled Peptide Peak Area | Peak Area Ratio (Native/Labeled) | Calculated Concentration (ng/mL) |

| Blank | 0 | 150,000 | 0.00 | 0.00 |

| Standard 1 | 1,500 | 152,000 | 0.01 | 1.0 |

| Standard 2 | 7,600 | 149,500 | 0.05 | 5.0 |

| Standard 3 | 15,100 | 151,000 | 0.10 | 10.0 |

| Unknown 1 | 5,250 | 150,500 | 0.03 | 3.5 |

| Unknown 2 | 11,325 | 148,000 | 0.08 | 7.6 |

Metabolic Flux Analysis of the Tryptophan Pathway

This protocol provides a framework for tracing the metabolism of tryptophan through the serotonin and kynurenine pathways.

1. Cell Culture and Labeling:

-

Culture cells in a medium containing a known concentration of L-Tryptophan-¹³C₁₁,¹⁵N₂ for a specific duration. The labeling time should be sufficient to allow for the incorporation of the labeled tryptophan into its downstream metabolites.

2. Metabolite Extraction:

-

Harvest the cells and quench their metabolism rapidly (e.g., using cold methanol).

-

Extract the metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

3. LC-MS/MS Analysis:

-

Analyze the extracted metabolites using an LC-MS/MS system as described in the proteomics protocol.

-

Monitor the mass transitions for the native and labeled forms of tryptophan and its key metabolites (e.g., serotonin, 5-HIAA, kynurenine, kynurenic acid).

4. Data Analysis:

-

Determine the isotopic enrichment in each metabolite by calculating the ratio of the labeled form to the total (labeled + unlabeled) amount.

-

Use metabolic modeling software to calculate the flux rates through the different branches of the tryptophan metabolic pathway based on the isotopic enrichment data.

NMR Spectroscopy for Structural Analysis

This protocol outlines the general steps for preparing a protein sample containing L-Tryptophan-¹³C₁₁,¹⁵N₂ for NMR analysis.

1. Protein Expression and Purification:

-

Express the target protein in a suitable expression system (e.g., E. coli) using a minimal medium supplemented with L-Tryptophan-¹³C₁₁,¹⁵N₂.

-

Purify the labeled protein to a high degree of homogeneity using standard chromatography techniques.

2. NMR Sample Preparation:

-

Buffer exchange the purified protein into a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O, pH 7.0).

-

Concentrate the protein to a final concentration of 0.1-1.0 mM.

-

Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

3. NMR Data Acquisition:

-

Acquire a series of NMR experiments, such as ¹H-¹⁵N HSQC and ¹H-¹³C HSQC, to observe the signals from the labeled tryptophan residues.

4. NMR Data Analysis:

-

Process and analyze the NMR spectra to obtain information on the structure, dynamics, and interactions of the protein.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and metabolic pathways involving L-Tryptophan.

This technical guide serves as a foundational resource for researchers and professionals in the life sciences. The use of L-Tryptophan-¹³C₁₁,¹⁵N₂ offers a robust and reliable method for quantitative analysis, contributing to advancements in proteomics, metabolomics, and drug development.

References

- 1. Buy L-Tryptophan-13C11,15N2 | 202406-50-6 [smolecule.com]

- 2. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C-tryptophan breath test detects increased catabolic turnover of tryptophan along the kynurenine pathway in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectra2000.it [spectra2000.it]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of L-Tryptophan-13C11,15N2 in Metabolic Pathway Studies

This technical guide provides a comprehensive overview of the application of this compound in the study of metabolic pathways. This stable isotope-labeled amino acid serves as a powerful tracer for elucidating the complex dynamics of tryptophan metabolism, which is pivotal in numerous physiological and pathological processes. This guide will cover its core applications, detailed experimental protocols, quantitative data interpretation, and the visualization of relevant biological pathways and workflows.

Introduction to this compound

This compound is an isotopic analog of the essential amino acid L-tryptophan, where all eleven carbon atoms are replaced with the stable isotope Carbon-13 (¹³C) and both nitrogen atoms are replaced with Nitrogen-15 (¹⁵N). This labeling strategy allows for the precise tracing of tryptophan's fate as it is metabolized through various biochemical pathways, without the safety concerns associated with radioactive isotopes.[1][2] Its primary applications in metabolic research include:

-

Metabolic Flux Analysis: Quantifying the rate of metabolic reactions.[2]

-

Pathway Elucidation: Identifying and characterizing the activity of metabolic pathways.

-

Quantitative Analysis: Serving as an internal standard for accurate measurement of tryptophan and its metabolites by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

-

Drug Development: Assessing the pharmacodynamics of drugs that target tryptophan metabolism.[2]

Tryptophan is a precursor to several critical biomolecules, and its metabolism is primarily divided into two major pathways: the kynurenine (B1673888) pathway and the serotonin (B10506) pathway. Imbalances in these pathways have been implicated in a range of disorders, including neurological diseases, cancer, and inflammatory conditions.[3]

Key Metabolic Pathways of Tryptophan

The metabolism of tryptophan is a critical crossroads in human physiology, leading to the synthesis of neurotransmitters, coenzymes, and immunomodulatory molecules. The two primary pathways are the serotonin and kynurenine pathways.

Serotonin Pathway

A small fraction of tryptophan is hydroxylated and decarboxylated to produce serotonin (5-hydroxytryptamine), a key neurotransmitter involved in regulating mood, sleep, and appetite. Serotonin can be further metabolized to melatonin, a hormone that regulates the sleep-wake cycle.

Kynurenine Pathway

The vast majority of dietary tryptophan (over 95%) is catabolized through the kynurenine pathway. This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). The kynurenine pathway generates several neuroactive and immunomodulatory metabolites, as well as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.

Experimental Protocols

The use of this compound requires specific protocols for administration, sample collection, and analysis to ensure accurate and reproducible results.

General Experimental Workflow for Stable Isotope Tracing

A typical workflow for a stable isotope tracing study involves several key stages, from subject recruitment and tracer administration to data analysis and interpretation.

Detailed Protocol for LC-MS/MS Analysis of Tryptophan and its Metabolites in Human Plasma

This protocol outlines a method for the quantitative analysis of this compound and its labeled metabolites in human plasma.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid.

-

Vortex for 30 seconds.

-

Refrigerate at 4°C for 30 minutes.

-

Centrifuge at 12,000 rpm for 5 minutes.

-

Transfer 50 µL of the supernatant to a new tube.

-

Add 450 µL of the internal standard solution (containing a known concentration of this compound if it is not the tracer being measured).[4]

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution is typically employed, starting with a low percentage of mobile phase B and gradually increasing to elute the metabolites.

-

Flow Rate: Approximately 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for both the labeled and unlabeled metabolites are monitored.

-

Instrument Settings: Optimized for each specific metabolite, including declustering potential, collision energy, and cell exit potential.

-

3. Data Analysis

-

Peak areas for each labeled and unlabeled metabolite are integrated.

-

A calibration curve is generated using standards of known concentrations.

-

The concentration of each metabolite is calculated based on the peak area ratio to the internal standard.

| Parameter | Value |

| LC Column | C18 Reverse-Phase |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI+ |

| Scan Type | MRM |

Protocol for NMR-based Metabolomics

NMR spectroscopy provides complementary information to MS, particularly in resolving positional isotopomers.

1. Sample Preparation

-

Metabolites are extracted from plasma or tissue samples using a solvent system such as a mixture of methanol, chloroform, and water.

-

The polar metabolite fraction is collected and dried.

-

The dried extract is reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

2. NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is required for optimal resolution and sensitivity.

-

Experiments:

-

1D ¹H NMR: Provides a general overview of the metabolome.

-

2D ¹H-¹³C HSQC: Correlates protons with their directly attached carbons, allowing for the identification of ¹³C-labeled metabolites.

-

1D ¹³C NMR: Directly detects the ¹³C nuclei, providing quantitative information on the enrichment of different carbon positions.[2][5]

-

3. Data Analysis

-

NMR spectra are processed using software such as NMRPipe.[2]

-

Metabolites are identified by comparing their chemical shifts and coupling constants to databases (e.g., HMDB, BMRB).

-

The fractional enrichment of ¹³C at specific positions is calculated from the relative intensities of satellite peaks in ¹H spectra or directly from the ¹³C spectra.

| Parameter | Value/Technique |

| Spectrometer Frequency | ≥ 600 MHz |

| 1D Experiment | ¹H NMR |

| 2D Experiment | ¹H-¹³C HSQC |

| Direct Detection | ¹³C NMR |

| Data Processing Software | NMRPipe |

Quantitative Data from Metabolic Pathway Studies

The use of this compound allows for the quantification of metabolic flux and the determination of metabolite concentrations. The following tables summarize representative quantitative data from studies utilizing stable isotope-labeled tryptophan.

Serotonin Synthesis Rates in Healthy Humans

A study using orally administered [¹³C₁₁]-Trp in healthy subjects measured the synthesis rate of peripheral serotonin.[1]

| Dose of [¹³C₁₁]-Trp | Mean Serotonin Synthesis Rate (ng/mL/h) |

| Low Dose | 0.5 |

| Medium Dose | 1.0 |

| High Dose | 1.5 |

Data are illustrative and based on findings that synthesis rate is dose-dependent.[1]

Kynurenine Pathway Activity in Response to Inflammation

Studies have shown that inflammation upregulates the kynurenine pathway. The ratio of kynurenine to tryptophan (Kyn/Trp) is often used as a marker of IDO activity.

| Condition | Plasma Kynurenine (µM) | Plasma Tryptophan (µM) | Kyn/Trp Ratio |

| Healthy Control | 2.0 | 60 | 0.033 |

| Inflammatory State | 4.5 | 45 | 0.100 |

Data are representative values synthesized from multiple sources describing the effects of inflammation on the kynurenine pathway.

Applications in Drug Development

This compound is a valuable tool in drug development for assessing the mechanism of action and efficacy of compounds that modulate tryptophan metabolism.

Assessing the Efficacy of IDO Inhibitors

IDO is a key target in cancer immunotherapy, as its upregulation can lead to an immunosuppressive tumor microenvironment. This compound can be used to measure the in vivo activity of IDO inhibitors. A successful IDO inhibitor would be expected to decrease the Kyn/Trp ratio.

Investigating the Effects of Serotonin Reuptake Inhibitors (SSRIs)

While SSRIs primarily act by blocking the reuptake of serotonin, they may also have downstream effects on tryptophan metabolism. Stable isotope tracing can be used to investigate these effects, providing a more complete understanding of the drug's mechanism of action.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals studying the intricate pathways of tryptophan metabolism. Its use in conjunction with advanced analytical techniques such as LC-MS/MS and NMR provides unparalleled insights into metabolic fluxes and the regulation of these critical pathways in health and disease. The detailed protocols and representative data presented in this guide offer a solid foundation for the design and implementation of robust and informative metabolic studies. As our understanding of the central role of tryptophan metabolism in a wide range of pathologies continues to grow, the application of stable isotope tracers like this compound will be instrumental in the development of novel diagnostics and therapeutics.

References

- 1. Assessment of Peripheral Serotonin Synthesis Using Stable Isotope-Labeled Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

L-Tryptophan-13C11,15N2: A Technical Guide to its Application as a Precursor for Serotonin and Melatonin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of the stable isotope-labeled amino acid, L-Tryptophan-13C11,15N2, as a tracer for studying the biosynthesis of the crucial neurohormones serotonin (B10506) and melatonin (B1676174). This document details the metabolic pathway, provides quantitative data from relevant in vivo studies, outlines experimental protocols for tracer analysis, and visualizes the key biological pathways involved.

Introduction

L-Tryptophan is an essential amino acid and the sole precursor for the synthesis of serotonin (5-hydroxytryptamine) and melatonin.[1][2] The stable isotope-labeled variant, this compound, in which eleven carbon atoms are replaced with Carbon-13 and two nitrogen atoms with Nitrogen-15, serves as a powerful tool in metabolic research.[3] Its use in conjunction with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for the precise tracing and quantification of the metabolic fate of tryptophan as it is converted into its bioactive derivatives.[4] This is of particular interest in neuroscience, pharmacology, and drug development for understanding the dynamics of serotonin and melatonin production in both healthy and pathological states.

Biosynthetic Pathway of Serotonin and Melatonin from L-Tryptophan

The conversion of L-Tryptophan to serotonin and subsequently to melatonin involves a series of enzymatic reactions primarily occurring in the pineal gland and the gastrointestinal tract.[5][6]

The key steps are:

-

Hydroxylation: L-Tryptophan is first hydroxylated by the enzyme tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (B29612) (5-HTP). This is the rate-limiting step in serotonin synthesis.[7]

-

Decarboxylation: 5-HTP is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to yield serotonin (5-HT).[7]

-

N-acetylation: Serotonin is acetylated by serotonin N-acetyltransferase (SNAT) to form N-acetylserotonin.[7]

-

O-methylation: Finally, N-acetylserotonin is methylated by N-acetylserotonin O-methyltransferase (ASMT) to produce melatonin.[8]

Quantitative Data from In Vivo Tracer Studies

While direct quantitative data on the conversion of this compound to both serotonin and melatonin from a single study is limited in publicly available literature, a study by Zagajewski et al. (2012) provides valuable insights into the in vivo kinetics of unlabeled L-tryptophan conversion in rats. The following tables summarize the serum concentrations of serotonin and melatonin after intragastric administration of L-tryptophan (50 mg/kg). This data serves as a proxy for understanding the expected metabolic flux.

Table 1: Serum Serotonin Concentration Following L-Tryptophan Administration

| Time (minutes) | Serum Serotonin (nmol/ml) |

| 0 | ~0.9 |

| 10 | ~2.5 |

| 20 | ~5.5 |

| 60 | ~3.0 |

| 120 | ~1.5 |

| 240 | ~1.0 |

Data adapted from Zagajewski et al., J Physiol Pharmacol, 2012.[2][6]

Table 2: Serum Melatonin Concentration Following L-Tryptophan Administration

| Time (minutes) | Serum Melatonin (pmol/ml) |

| 0 | ~0.02 |

| 10 | ~0.1 |

| 20 | ~0.08 |

| 60 | ~0.05 |

| 120 | ~0.03 |

| 240 | ~0.02 |

Data adapted from Zagajewski et al., J Physiol Pharmacol, 2012.[2][6]

Experimental Protocols

The following provides a generalized protocol for a tracer study using this compound to quantify serotonin and melatonin synthesis. This protocol is a composite based on established methodologies for stable isotope tracing and LC-MS/MS analysis of tryptophan metabolites.

In Vivo Administration and Sample Collection

-

Animal Model: Wistar rats are a commonly used model for such studies.[2][6]

-

Tracer Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered orally or via intraperitoneal injection at a specific dose (e.g., 50 mg/kg).[2][6]

-

Time-Course Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 10, 20, 30, 60, 120, 240 minutes) to capture the dynamic changes in metabolite concentrations.[2][6]

-

Sample Processing: Blood is centrifuged to separate plasma or serum, which is then stored at -80°C until analysis. For tissue-specific analysis (e.g., pineal gland), tissues are rapidly dissected and flash-frozen in liquid nitrogen.

Sample Preparation for LC-MS/MS Analysis

-

Protein Precipitation: To remove proteins that can interfere with the analysis, a cold solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma/serum samples.[4][9]

-

Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant containing the metabolites is carefully collected for analysis.

-

Internal Standards: Known concentrations of stable isotope-labeled internal standards for serotonin and melatonin (e.g., d4-serotonin, d4-melatonin) are added to the samples to ensure accurate quantification.

LC-MS/MS Analysis

-

Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography (LC) system, typically with a C18 reverse-phase column. A gradient elution with solvents like water with formic acid and acetonitrile with formic acid is commonly employed.[4]

-

Mass Spectrometry Detection: The separated metabolites are introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the unlabeled (endogenous) and the 13C,15N-labeled (tracer-derived) serotonin and melatonin are monitored for precise and sensitive quantification.[10][11]

Table 3: Exemplary MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Tryptophan | 205.1 | 188.1 |

| This compound | 218.1 | 200.1 |

| Serotonin | 177.1 | 160.1 |

| Serotonin-13C10,15N2 | 187.1 | 169.1 |

| Melatonin | 233.2 | 174.2 |

| Melatonin-13C11,15N2 | 246.2 | 184.2 |

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

Signaling Pathways

Serotonin Signaling

Serotonin exerts its diverse physiological effects by binding to a large family of 5-hydroxytryptamine (5-HT) receptors, which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[12] These receptors are coupled to various intracellular signaling cascades, influencing a wide range of cellular processes.

Melatonin Signaling

Melatonin's effects are primarily mediated through two high-affinity GPCRs, MT1 and MT2.[13] These receptors are involved in regulating circadian rhythms, sleep, and various other physiological processes. Their activation leads to the modulation of intracellular signaling cascades, most notably the inhibition of adenylyl cyclase.[14][15]

Conclusion

This compound is an invaluable tool for researchers and drug development professionals seeking to understand the dynamic synthesis of serotonin and melatonin. By employing stable isotope tracing with sensitive analytical techniques like LC-MS/MS, it is possible to elucidate the metabolic flux through this critical biosynthetic pathway. The information gathered from such studies can provide crucial insights into the pathophysiology of various neurological and psychiatric disorders and aid in the development of novel therapeutic interventions targeting the serotonergic and melatonergic systems.

References

- 1. actavet.vfu.cz [actavet.vfu.cz]

- 2. Conversion L-tryptophan to melatonin in the gastrointestinal tract: the new high performance liquid chromatography method enabling simultaneous determination of six metabolites of L-tryptophan by native fluorescence and UV-VIS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-Tryptophan (¹³Cââ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-2475-H-0.1 [isotope.com]

- 4. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Melatonin Metabolism and Sleep - Creative Proteomics [creative-proteomics.com]

- 9. jpp.krakow.pl [jpp.krakow.pl]

- 10. Metabolic analysis of the melatonin biosynthesis pathway using chemical labeling coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Navigating the Landscape of L-Tryptophan-13C11,15N2: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safe handling, storage, and disposal of L-Tryptophan-13C11,15N2, a stable isotope-labeled amino acid crucial for advancements in metabolic research and drug development. This document also outlines its metabolic significance and provides example experimental protocols for its application in scientific studies.

Compound Identification and Properties

This compound is an isotopically labeled form of the essential amino acid L-Tryptophan, where all eleven carbon atoms are replaced with Carbon-13 (¹³C) and both nitrogen atoms are replaced with Nitrogen-15 (¹⁵N).[1][2] This labeling provides a distinct mass shift, making it a powerful tool for tracing metabolic pathways and quantifying proteins and metabolites without the use of radioactive isotopes.[1][3]

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Reference |

| Chemical Formula | ¹³C₁₁H₁₂¹⁵N₂O₂ | [4][5] |

| Molecular Weight | 217.13 g/mol | [5][6] |

| CAS Number | 202406-50-6 | [4][7] |

| Appearance | Solid, white powder | [5] |

| Melting Point | 280-285 °C (decomposes) | [5] |

| Storage Temperature | Room temperature, away from light and moisture. Some suppliers recommend -20°C for long-term storage. | [6][8] |

| Hazards Identification | Not classified as a hazardous substance or mixture. | [4][7][9] |

Safety and Handling

While this compound is not classified as a hazardous material, adherence to good laboratory practices is essential to ensure personnel safety and maintain sample integrity.[7]

Exposure Controls and Personal Protection

Occupational Exposure Limits: No specific occupational exposure limit values have been established for this compound.[4][7] For unlabeled L-Tryptophan, which has similar physical properties, it is often treated as a nuisance dust. The following exposure standards for particulates not otherwise classified can be used as a guideline:

-

Safe Work Australia: 10 mg/m³ (inhalable dust), 8-hour Time-Weighted Average (TWA)[10]

-

New Zealand WES: 10 mg/m³ (inhalable dust), TWA; 3 mg/m³ (respirable dust), TWA[10]

Engineering Controls:

-

Use in a well-ventilated area.[4]

-

A system of local and/or general exhaust is recommended to minimize dust concentrations.[10]

-

Ensure an eyewash station and safety shower are readily accessible.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields.[4]

-

Hand Protection: Handle with impervious gloves (e.g., nitrile rubber).[7][10]

-

Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat.[4][10]

-

Respiratory Protection: If dust is generated, a suitable respirator should be worn.[4][7]

First Aid Measures

Table 2: First Aid Procedures for this compound

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. | [4][7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [4][7] |

| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. | [4][7] |

| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician if you feel unwell. | [4][7] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Specific Hazards: May form combustible dust concentrations in the air.[10][11]

-

Hazardous Combustion Products: Carbon oxides (CO, CO₂), nitrogen oxides (NOx).[11]

Spills and Disposal

-

Spill Cleanup: Avoid dust generation.[7] Sweep up the material and place it in a suitable container for disposal. Clean the affected area.[7]

-

Disposal: Dispose of waste materials in accordance with federal, state, and local environmental control regulations.[11][12] Do not let the product enter drains.[7][11]

Metabolic Pathways of L-Tryptophan

L-Tryptophan is an essential amino acid and a precursor to several important bioactive molecules.[13][14] The isotopically labeled this compound follows the same metabolic routes, allowing researchers to trace its fate in biological systems.[1] The major metabolic pathways include the Kynurenine (B1673888) Pathway and the Serotonin (B10506) Pathway.

The Kynurenine Pathway

The majority of dietary L-Tryptophan is metabolized through the kynurenine pathway.[13][15] This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[13]

Caption: The Kynurenine Pathway of L-Tryptophan metabolism.

The Serotonin Pathway

A smaller fraction of L-Tryptophan is converted to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[13][15] This pathway is particularly important in the central nervous system.[13]

Caption: The Serotonin Pathway, leading to the synthesis of key neurotransmitters.

Experimental Protocols

This compound is a valuable tool in various research applications, including biomolecular NMR, mass spectrometry for quantitative proteomics (e.g., SILAC), and metabolic flux analysis.[1][2][6]

General Workflow for a Stable Isotope Tracing Experiment

The following diagram illustrates a typical workflow for a metabolic labeling experiment using this compound.

Caption: A generalized workflow for stable isotope tracing experiments.

Example Protocol: Metabolic Flux Analysis in Cell Culture

Objective: To trace the metabolic fate of L-Tryptophan in a cancer cell line.

Methodology:

-

Cell Seeding: Plate the cancer cells of interest in standard growth medium and allow them to adhere and reach approximately 60-70% confluency.

-

Medium Preparation: Prepare a labeling medium by supplementing tryptophan-free DMEM with dialyzed fetal bovine serum, L-glutamine, and a known concentration of this compound.

-

Labeling: Aspirate the standard growth medium from the cells, wash once with PBS, and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Harvesting and Quenching:

-

Place the culture plates on ice.

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold 80% methanol (B129727) to the plates to quench metabolism and extract metabolites.

-

Scrape the cells and collect the cell lysate.

-

-

Sample Preparation for LC-MS:

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

-

-

Data Acquisition and Analysis:

-

Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

Identify and quantify the isotopically labeled metabolites derived from this compound by tracking the specific mass shifts.

-

Perform pathway analysis to determine the flux through the kynurenine and serotonin pathways.

-

Conclusion

This compound is a safe and powerful tool for researchers in the life sciences. By understanding its properties and adhering to the safety and handling guidelines outlined in this document, scientists can effectively and safely utilize this stable isotope-labeled compound to gain deeper insights into metabolic pathways, protein dynamics, and the mechanisms of disease, ultimately contributing to advancements in drug development and our understanding of human health.

References

- 1. Buy this compound | 202406-50-6 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound ≥99 atom %, ≥98% (CP) | 202406-50-6 [sigmaaldrich.com]

- 6. L-Tryptophan (¹³Cââ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-2475-H-0.1 [isotope.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. L-Tryptophan-13C11-15N2 | LGC Standards [lgcstandards.com]

- 9. isotope.com [isotope.com]

- 10. redox.com [redox.com]

- 11. isotope.com [isotope.com]

- 12. isotope.com [isotope.com]

- 13. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Metabolic Journey of Labeled Tryptophan: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the core metabolic functions of labeled tryptophan, tailored for researchers, scientists, and drug development professionals. By tracing the intricate pathways of this essential amino acid, we unlock a deeper understanding of its physiological and pathological significance. This document details the primary metabolic routes of tryptophan, presents quantitative data on its distribution, outlines key experimental methodologies, and provides visual representations of these complex processes.

Core Metabolic Fates of Tryptophan

Tryptophan (Trp), an essential amino acid, serves as a fundamental building block for protein synthesis and as a precursor to a multitude of bioactive molecules crucial for physiological homeostasis.[1] Its metabolism is primarily orchestrated through three distinct pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, each with unique enzymatic cascades and functional outcomes. The use of isotopically labeled tryptophan (e.g., with 13C, 15N, or 18F) allows for precise tracing and quantification of its metabolic fate in vivo and in vitro.[2][3]

The Kynurenine Pathway: The Major Catabolic Route

The kynurenine pathway (KP) is the principal route for tryptophan degradation, accounting for over 95% of its metabolism.[4][5] This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO1), primarily expressed in immune cells, and tryptophan 2,3-dioxygenase (TDO), which is mainly found in the liver.[1] The KP generates a cascade of neuroactive and immunomodulatory metabolites, including kynurenine (Kyn), kynurenic acid (KYNA), and quinolinic acid (QUIN).[6][7] Dysregulation of the KP has been implicated in a variety of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[4][7][8]

The Serotonin Pathway: A Minor but Mighty Route

While quantitatively smaller, the serotonin pathway is critical for central nervous system function. In this pathway, tryptophan is converted to 5-hydroxytryptophan (B29612) (5-HTP) by tryptophan hydroxylase (TPH) and subsequently to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[9][10] Serotonin plays a pivotal role in regulating mood, sleep, appetite, and cognition.[11] This pathway is the target for many therapeutic agents, particularly in the treatment of depression and anxiety.[12] Further metabolism of serotonin in the pineal gland leads to the production of melatonin (B1676174), a hormone that regulates circadian rhythms.[10][13]

The Indole Pathway: The Gut Microbiome's Contribution

The indole pathway is driven by the metabolic activity of the gut microbiota.[14] Commensal bacteria can metabolize tryptophan into various indole derivatives, such as indole, indole-3-acetic acid (IAA), and indole-3-propionic acid (IPA).[15] These metabolites can act as signaling molecules, influencing gut barrier function, immune responses, and host-microbe interactions through the activation of receptors like the aryl hydrocarbon receptor (AhR).[14]

Protein Synthesis: The Anabolic Fate

As an essential amino acid, a primary function of tryptophan is its incorporation into proteins, which is vital for cellular structure and function. Tryptophan is one of the least abundant amino acids in proteins, and its availability can be a rate-limiting factor in protein synthesis.[15][16]

Quantitative Distribution of Tryptophan and its Metabolites

The distribution of tryptophan and its metabolites varies significantly across different tissues and physiological states. The use of labeled tryptophan in tracer studies allows for the precise quantification of these molecules in various biological matrices.

| Analyte | Human Plasma (ng/mL) | Murine Plasma (ng/mL) | Murine Subcutaneous Adipose Tissue | Murine Visceral Adipose Tissue | Reference |

| Tryptophan | 12,221 | 16,020 | Higher Concentration | Lower Concentration | [1][17] |

| Kynurenine | - | Lower Concentration | - | - | [1][17] |

| Quinolinic Acid | - | Lower Concentration | - | - | [1][17] |

| Serotonin | - | Higher Concentration | Higher Concentration | Lower Concentration | [1][17] |

| Phenylalanine | 8,361 | - | Higher Concentration | Lower Concentration | [1] |

| Tyrosine | 11,985 | - | Higher Concentration | Lower Concentration | [1] |

| 3-Hydroxyanthranilic Acid | 3.71 | - | - | - | [1] |

| Biotin | 0.35 | 4 | - | - | [1][17] |

| Riboflavin | 3.01 | - | - | - | [1] |

Table 1: Comparative concentrations of tryptophan and related metabolites in human and murine tissues. Note that direct quantitative values for adipose tissue were not provided in the source, but relative concentrations were indicated.

| Brain Region | Serotonin Concentration (Relative Levels) | Melatonin Concentration (Relative Levels) | Reference |

| Hypothalamus | High | High | [9][18] |

| Thalamus | High | High | [9] |

| Pons-Midbrain | Moderate | High | [9] |

| Retina | High | High | [9] |

| Pineal Gland | High | Highest | [9] |

| Cerebellum | Low | - | [9][19] |

| Optic Tectum | Low | - | [9] |

| Neostriatum | Low | - | [9] |

| Hippocampus | Low | - | [9][19] |

| Medulla Oblongata | Low | - | [9] |

| Striatum | - | - | [19] |

Table 2: Relative concentrations of serotonin and melatonin in different regions of the chicken and rat brain. "High" indicates regions with significant day-night rhythmicity and higher overall concentrations.

Experimental Protocols

Quantification of Tryptophan and Metabolites by LC-MS/MS

Objective: To accurately quantify tryptophan and its key metabolites in biological samples (e.g., plasma, tissue homogenates).

Methodology:

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard solution containing deuterated analogues of the analytes (e.g., Trp-d5, Kyn-d4).[6]

-

Precipitate proteins by adding an acid, such as trichloroacetic acid (TCA) or perchloric acid (PCA), followed by vortexing and centrifugation.[6][20]

-

Collect the supernatant for analysis.[20]

-

-

Chromatographic Separation:

-

Utilize a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[21][22]

-

Employ a C18 or a pentafluorophenyl (PFP) column for separation.[7][22]

-

Use a gradient elution with a mobile phase typically consisting of an aqueous solution with a small percentage of formic acid (Mobile Phase A) and an organic solvent like acetonitrile (B52724) or methanol, also with formic acid (Mobile Phase B).[21][22]

-

-

Mass Spectrometric Detection:

-

Couple the LC system to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[21][22]

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[21]

-

Optimize parent and fragment ion transitions for each analyte and internal standard.[21]

-

-

Data Analysis:

-

Quantify analyte concentrations by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve prepared in a similar matrix.[4]

-

In Vivo Labeled Tryptophan Tracer Studies using PET Imaging

Objective: To non-invasively quantify the regional cerebral metabolic rate of tryptophan in vivo.

Methodology:

-

Radiotracer Synthesis:

-

Subject Preparation:

-

PET Scan Acquisition:

-

Arterial Blood Sampling:

-

Collect serial arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.

-

-

Data Analysis:

-

Generate time-activity curves (TACs) for different brain regions of interest.

-

Use a compartment model (e.g., a 3-compartment model for [11C]AMT) to calculate the rate of tracer uptake and trapping, which is proportional to the rate of tryptophan metabolism.[8]

-

The rate of tryptophan metabolism can be converted to the rate of serotonin synthesis using a lumped constant.[8]

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the major metabolic pathways of tryptophan and a typical experimental workflow for its analysis.

Caption: Major metabolic pathways of Tryptophan.

Caption: A typical experimental workflow for tryptophan metabolite analysis.

References

- 1. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Quantitation of tryptophan and kynurenine in human plasma using 4-vinylphenylboronic acid column by capillary electrochromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Analysis of Tryptophan and Its Metabolites in Human Plasma Using Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry [jstage.jst.go.jp]

- 8. QUANTIFICATION OF TRYPTOPHAN TRANSPORT AND METABOLISM IN LUNG TUMORS USING POSITRON EMISSION TOMOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Melatonin-induced increases in serotonin concentrations in specific regions of the chicken brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. metabolon.com [metabolon.com]

- 12. atlasofscience.org [atlasofscience.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

- 17. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. Effects of single doses and daily melatonin treatments on serotonin metabolism in rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 21. waters.com [waters.com]

- 22. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-Tryptophan-13C11,15N2 in Biomolecular NMR

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of L-Tryptophan-13C11,15N2, a stable isotope-labeled amino acid, in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The uniform labeling of all 11 carbon atoms with ¹³C and both nitrogen atoms with ¹⁵N makes this compound an invaluable tool for enhancing signal sensitivity and resolution in NMR studies of protein structure, dynamics, and interactions.[1][2]

Introduction

This compound is an isotopically enriched form of the essential amino acid L-Tryptophan. In biomolecular NMR, the incorporation of stable isotopes like ¹³C and ¹⁵N is crucial for overcoming the challenges posed by the low natural abundance of these nuclei and the spectral complexity of large biomolecules.[3][4][5] By replacing the naturally occurring ¹²C and ¹⁴N atoms, this compound allows for the use of powerful heteronuclear NMR techniques to probe the structure and function of proteins and other biomolecules with high precision.[1][6] This labeled amino acid serves as a precursor for key biomolecules like serotonin (B10506) and melatonin, enabling detailed metabolic studies.[1]

Key Applications

-

Protein Structure Determination : The dual labeling allows for the use of a suite of triple-resonance NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB) that are essential for the sequential backbone assignment of proteins.[3][5]

-

Ligand Binding and Drug Discovery : By selectively labeling tryptophan residues, researchers can monitor changes in the chemical environment of these residues upon ligand binding, providing insights into binding sites and conformational changes.

-

Protein Dynamics : ¹⁵N relaxation experiments on labeled tryptophan residues can provide information on the pico- to nanosecond timescale dynamics of the protein backbone and sidechains, which are often critical for function.

-

Metabolic Flux Analysis : As a precursor in metabolic pathways, this compound can be used as a tracer to follow the fate of tryptophan in biological systems, aiding in the elucidation of metabolic networks.[1]

-

Quantitative Proteomics : In conjunction with mass spectrometry, it can be used as an internal standard for the accurate quantification of proteins.[1][2]

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 202406-50-6 | [1][2][7] |

| Molecular Formula | ¹³C₁₁H₁₂¹⁵N₂O₂ | [2][7] |

| Molecular Weight | 217.13 g/mol | [1][2][7][8] |

| Isotopic Purity | ≥99 atom % ¹³C; ≥98 atom % ¹⁵N | [2] |

| Chemical Purity | ≥98% (CP), >95% (HPLC) | [2][7] |

| Form | Solid | [2] |

| Melting Point | 280-285 °C (decomposes) | [2] |

| Storage Temperature | -20°C or room temperature, away from light and moisture | [7][8] |

Typical NMR Sample Concentrations

| Sample Type | Recommended Concentration | Protein Size | Reference |

| Peptides | 2-5 mM | - | [9] |

| Small Proteins | 0.3-0.5 mM | < 20 kDa | [9] |

| Larger Proteins | 0.1-0.5 mM | > 20 kDa | [9] |

Signaling Pathways Involving Tryptophan

Tryptophan is a critical precursor for several biologically active molecules. Understanding its metabolic fate is essential for many research applications. The three major pathways for tryptophan metabolism are the kynurenine (B1673888) pathway, the serotonin pathway, and the indole (B1671886) pathway, which is mediated by gut microbiota.[10][11][12] Dysregulation of these pathways has been implicated in various diseases, including neurodegenerative disorders and cancer.[13]

Caption: Major metabolic pathways of L-Tryptophan.

Experimental Protocols

Protocol 1: Uniform Labeling of a Recombinantly Expressed Protein in E. coli

This protocol describes the uniform labeling of a target protein with this compound for NMR studies.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the target protein.

-

M9 minimal medium components.

-

¹⁵NH₄Cl as the sole nitrogen source.

-

¹³C₆-D-glucose as the sole carbon source.

-

This compound.

-

Unlabeled amino acids (if required for specific labeling schemes).

-

IPTG for induction.

-

Standard protein purification reagents (e.g., buffers, chromatography columns).

-

NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5, with 10% D₂O).

Methodology:

-

Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

-

Main Culture: The next day, inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl and ¹³C₆-D-glucose with the overnight starter culture.

-

Amino Acid Addition: For uniform labeling, this compound is not added exogenously as the bacteria will synthesize it from the provided ¹³C-glucose and ¹⁵N-ammonium chloride. For specific tryptophan labeling in an otherwise unlabeled protein, unlabeled glucose and ammonium (B1175870) chloride would be used, and this compound would be added to the medium.

-

Cell Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. If necessary, reduce the temperature to 18-25°C to improve protein solubility.

-

Harvesting: Continue to grow the culture for another 4-16 hours post-induction. Harvest the cells by centrifugation.

-

Protein Purification: Resuspend the cell pellet and lyse the cells. Purify the target protein using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

NMR Sample Preparation: Exchange the purified protein into the desired NMR buffer. Concentrate the protein to the target concentration (see table above). Filter the sample before transferring it to an NMR tube.[14][15]

Protocol 2: 2D ¹H-¹⁵N HSQC Experiment

This is a fundamental experiment to check the quality of the labeled protein sample and to observe the amide signals of the protein backbone.

Methodology:

-

Sample Preparation: Prepare the uniformly labeled protein sample as described in Protocol 1.

-

Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹⁵N frequencies. Lock the spectrometer on the D₂O signal. Shim the magnetic field to achieve good homogeneity.

-

Pulse Program: Select a standard 2D ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcfpf3gpphwg on a Bruker spectrometer).

-

Acquisition Parameters:

-

Set the ¹H spectral width to approximately 12-16 ppm, centered around the water resonance.

-

Set the ¹⁵N spectral width to approximately 35-40 ppm, centered around 118 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the number of increments in the indirect (¹⁵N) dimension to resolve the expected number of peaks.

-

-

Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

-

Analysis: Analyze the resulting spectrum. For a well-folded protein, each non-proline residue should give rise to a single cross-peak, corresponding to its backbone amide N-H group. The sidechain amide of Tryptophan will also be visible.

Experimental Workflow for NMR Analysis

The following diagram illustrates a typical workflow for using this compound in a biomolecular NMR study.

Caption: General experimental workflow.

Conclusion

This compound is a powerful tool for modern biomolecular NMR spectroscopy. Its use in uniform or selective labeling strategies enables detailed investigations into the structure, dynamics, and interactions of proteins and other macromolecules. The protocols and information provided herein serve as a guide for researchers to effectively utilize this isotopically labeled compound in their studies.

References

- 1. Buy this compound | 202406-50-6 [smolecule.com]

- 2. This compound ≥99 atom %, ≥98% (CP) | 202406-50-6 [sigmaaldrich.com]

- 3. NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nmr-bio.com [nmr-bio.com]

- 5. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 6. ckisotopes.com [ckisotopes.com]

- 7. L-Tryptophan-13C11-15N2 | LGC Standards [lgcstandards.com]

- 8. L-Tryptophan (¹³Cââ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-2475-H-0.1 [isotope.com]

- 9. nmr-bio.com [nmr-bio.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. drkumardiscovery.com [drkumardiscovery.com]

- 13. Unraveling the Complexities of Tryptophan Metabolism - Creative Proteomics Blog [creative-proteomics.com]

- 14. How to make an NMR sample [chem.ch.huji.ac.il]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Protocol for In Vivo Labeling with L-Tryptophan-13C11,15N2: Application Notes for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tryptophan is an essential amino acid that serves as a crucial precursor for the synthesis of proteins and a variety of bioactive metabolites. The metabolic fate of tryptophan is primarily governed by two major pathways: the kynurenine (B1673888) pathway, which is involved in immunity and neuronal function, and the serotonin (B10506) pathway, which produces the neurotransmitter serotonin and the hormone melatonin.[1] Dysregulation of tryptophan metabolism has been implicated in numerous pathological conditions, including neurodegenerative diseases, cancer, and psychiatric disorders.

Stable isotope labeling in vivo with compounds like L-Tryptophan-13C11,15N2 is a powerful technique to trace the dynamic flux of tryptophan through these metabolic pathways.[1] By introducing a "heavy" version of tryptophan, researchers can accurately quantify the rate of its conversion into various downstream metabolites using mass spectrometry-based approaches.[1] This application note provides a detailed protocol for in vivo labeling studies in mice using this compound, along with guidelines for sample collection, processing, and analysis.

Product Specifications

| Parameter | Specification |

| Product Name | This compound |

| Isotopic Enrichment | ≥99 atom % 13C; ≥98 atom % 15N |

| Chemical Purity | ≥98% |

| Molecular Formula | ¹³C₁₁H₁₂¹⁵N₂O₂ |

| Molecular Weight | 217.13 g/mol |

| CAS Number | 202406-50-6 |

| Storage | Store at room temperature, protected from light and moisture. |

Note: Data sourced from commercial suppliers.

Experimental Protocols

I. Animal Handling and Acclimatization

-

Animal Model: This protocol is designed for use with adult mice (e.g., C57BL/6, 8-12 weeks old).

-

Housing: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.

-

Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the experiment to minimize stress-related metabolic changes.

II. Preparation of this compound Dosing Solution

-

Vehicle Selection: A suitable vehicle for administration is sterile saline (0.9% NaCl).

-

Concentration: Prepare a dosing solution of this compound at a concentration of 2.5 mg/mL in sterile saline.

-

Note: Gentle warming and vortexing may be required to fully dissolve the compound.

-

-

Sterilization: Filter-sterilize the dosing solution through a 0.22 µm syringe filter into a sterile vial.

III. In Vivo Administration of this compound

-